N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while trifluoromethylation can be done using trifluoromethyl iodide in the presence of a base.
Attachment of the Prop-2-enamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate acrylamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)pyrazole: A simpler analog without the ethyl and prop-2-enamide groups.
N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
Uniqueness
N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is unique due to the combination of its substituents and the presence of the prop-2-enamide group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-2-7(17)14-3-4-16-5-6(10)8(15-16)9(11,12)13/h2,5H,1,3-4H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQTYPZFVLGFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=C(C(=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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